7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with nitriles, followed by cyclization using oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 . Another approach includes the use of 2-pyridyl-substituted amidines and guanidines, which undergo oxidative cyclization to form the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 has been reported to facilitate the cyclization process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (NaOCl, MnO2), reducing agents (NaBH4), and nucleophiles (amines, thiols). Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing adenosine receptor antagonists, which have potential therapeutic applications.
Biological Studies: The compound is employed in the development of fluorescent ligands for receptor studies, aiding in the visualization and understanding of receptor-ligand interactions.
Industrial Applications: It is utilized in the synthesis of functionalized ligands for drug delivery systems and diagnostic tools.
Mechanism of Action
The mechanism of action of 7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as adenosine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. Computational studies have shown that the binding mode is driven by the substitution present at specific positions on the triazolopyrimidine core .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound shares a similar triazolopyrimidine core and is used in the development of adenosine receptor antagonists.
[1,2,4]Triazolo[1,5-a]pyridine: Another related compound used in drug design, particularly as inhibitors of Janus kinases.
Uniqueness
7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and binding affinities.
Properties
Molecular Formula |
C10H13N5O |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
7-piperidin-1-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C10H13N5O/c16-10-13-12-9-6-8(11-7-15(9)10)14-4-2-1-3-5-14/h6-7H,1-5H2,(H,13,16) |
InChI Key |
HNDPIQMZTQFXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=NNC(=O)N3C=N2 |
Origin of Product |
United States |
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